Unii-AM2V8lqg5X

Beschreibung

Eigenschaften

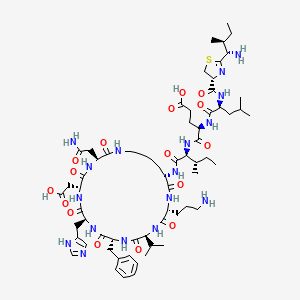

IUPAC Name |

(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-15-propan-2-yl-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H101N17O16S/c1-9-35(7)51(68)65-80-47(31-99-65)62(96)75-42(25-33(3)4)58(92)73-41(21-22-49(84)85)57(91)82-53(36(8)10-2)64(98)74-39-19-14-15-24-70-54(88)45(28-48(67)83)77-61(95)46(29-50(86)87)78-60(94)44(27-38-30-69-32-71-38)76-59(93)43(26-37-17-12-11-13-18-37)79-63(97)52(34(5)6)81-56(90)40(20-16-23-66)72-55(39)89/h11-13,17-18,30,32-36,39-47,51-53H,9-10,14-16,19-29,31,66,68H2,1-8H3,(H2,67,83)(H,69,71)(H,70,88)(H,72,89)(H,73,92)(H,74,98)(H,75,96)(H,76,93)(H,77,95)(H,78,94)(H,79,97)(H,81,90)(H,82,91)(H,84,85)(H,86,87)/t35-,36-,39-,40+,41+,42-,43+,44-,45-,46+,47-,51-,52-,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTJNKFURPZXMS-QTFUODODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C1=NC(CS1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC2CCCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCN)C(C)C)CC3=CC=CC=C3)CC4=CN=CN4)CC(=O)O)CC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C1=N[C@@H](CS1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H]2CCCCNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC2=O)CCCN)C(C)C)CC3=CC=CC=C3)CC4=CN=CN4)CC(=O)O)CC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H101N17O16S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1408.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57762-79-5 |

Source

|

| Record name | Bacitracin B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057762795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BACITRACIN B2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM2V8LQG5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Research on Unii Am2v8lqg5x

Bacitracin B1 is a principal component of the broader bacitracin complex, a mixture of cyclic polypeptides. wikipedia.org Its intricate structure and potent biological activity have rendered it a subject of intensive scientific scrutiny for decades.

The journey of bacitracin began in 1945, when bacteriologist John T. Goorley isolated a unique antibiotic substance. slideshare.netslideshare.net This discovery emanated from the analysis of tissue debrided from a compound tibial fracture of a patient named Margaret Tracy, leading to the name "bacitracin" – a portmanteau of Bacillus and Tracy. wikipedia.org The producing organism was identified as a strain of Bacillus subtilis (later classified as Bacillus licheniformis). wikipedia.orgthepigsite.com

Early academic investigations, such as a pivotal 1948 study, focused on methods for its production, concentration, and partial purification, alongside a summary of the chemical properties of the crude extract. capes.gov.br A significant milestone in understanding its biosynthesis was the discovery that bacitracin is synthesized via nonribosomal peptide synthetases (NRPSs), a process distinct from conventional ribosomal protein synthesis. wikipedia.orgthepigsite.com

Initial research also established its potent activity against Gram-positive bacteria. acs.org The complex nature of commercial bacitracin, being a mixture of at least 22 structurally related peptides, was also a subject of early analytical chemistry efforts. researchgate.net

Table 1: Key Milestones in the Early History of Unii-AM2V8lqg5X (Bacitracin)

| Year | Milestone | Key Contributor(s) | Significance |

| 1945 | Discovery of Bacitracin | John T. Goorley | Isolation of a new antibiotic from a clinical sample. wikipedia.orgslideshare.netslideshare.net |

| 1948 | Publication of Production and Purification Methods | Johnson, Anker, Meleney | Provided foundational knowledge for producing and studying bacitracin. |

| 1948 | FDA Approval | U.S. Food and Drug Administration | Marked its official entry into therapeutic use. wikipedia.org |

| 1970s | Elucidation of Biosynthetic Pathway | - | Revealed its nonribosomal peptide synthetase (NRPS) origin. wikipedia.orgthepigsite.com |

The contemporary relevance of Unii-AM2V8lqg5X extends far beyond its initial application as an antibiotic. Its unique mechanisms of action have made it an invaluable tool in various research paradigms.

Biochemical Research:

The primary biochemical significance of bacitracin lies in its well-characterized inhibition of bacterial cell wall synthesis. nih.govpatsnap.com It specifically targets C55-isoprenyl pyrophosphate (C55PP), a lipid carrier molecule essential for transporting peptidoglycan precursors across the cell membrane. wikipedia.orgnih.gov By forming a complex with C55PP in the presence of a divalent metal ion like Zn2+, bacitracin prevents its dephosphorylation, thereby halting the recycling of the lipid carrier and disrupting cell wall construction. drugbank.comnih.govmdpi.com This targeted mechanism is a cornerstone of research into bacterial physiology and the development of novel antibacterial agents. pnas.orgnih.gov

A further dimension to its biochemical utility is its role as an inhibitor of protein disulfide isomerase (PDI). sigmaaldrich.compnas.org PDI is a crucial enzyme in the endoplasmic reticulum that catalyzes the formation, breakage, and rearrangement of disulfide bonds in proteins. pnas.org By inhibiting PDI, bacitracin can be used experimentally to study the processes of protein folding, cellular stress responses, and the role of PDI in various diseases, including some viral infections and cancers. pnas.orgmdpi.com However, it is important to note that some studies suggest bacitracin may not be a highly specific inhibitor of PDI in all contexts, indicating a need for careful interpretation of results. nih.gov There is also evidence suggesting that bacitracin-metal complexes can bind to and cause oxidative cleavage of DNA. drugbank.com

Neurochemical Research:

The application of Unii-AM2V8lqg5X in neurochemical research is less extensive but still significant. Studies have explored its effects on the enteric nervous system, with research indicating that antibiotics, including bacitracin, can modulate gut motility and neurochemicals. researchgate.net One study investigated the role of bacitracin as a peptidase inhibitor in research on the spinal release of Met-enkephalin, an endogenous opioid peptide. nih.gov The findings suggested that the observed increase in Met-enkephalin was due to neuronal release rather than the degradation of administered beta-endorphin, highlighting bacitracin's utility as a tool to dissect neurochemical pathways. nih.gov

Table 2: Key Research Applications of Unii-AM2V8lqg5X (Bacitracin)

| Research Area | Application | Mechanism of Action Studied |

| Biochemistry | Antibiotic Mechanism Studies | Inhibition of C55-isoprenyl pyrophosphate dephosphorylation. wikipedia.orgnih.gov |

| Protein Folding Research | Inhibition of Protein Disulfide Isomerase (PDI). sigmaaldrich.compnas.org | |

| DNA Interaction Studies | Oxidative cleavage of DNA by bacitracin-metal complexes. drugbank.com | |

| Neurochemistry | Enteric Nervous System Research | Modulation of gut motility and neurochemicals. researchgate.net |

| Neuropeptide Release Studies | Use as a peptidase inhibitor to study endogenous opioid release. nih.gov |

A diverse array of methodological approaches has been employed to study Unii-AM2V8lqg5X, reflecting its complex nature and multifaceted biological activities.

Analytical and Separation Techniques:

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis and quantification of bacitracin and its various components. google.compharmainfo.in Reversed-phase columns are commonly used, often with gradient elution. google.com Detection methods are varied and include:

UV/Visible Light Detectors: A common and robust method for detection. google.com

Diode Array Detectors (DAD): Allows for the acquisition of spectral data, aiding in peak identification and purity assessment. google.com

Mass Spectrometry (MS): Provides detailed structural information and is invaluable for identifying the different bacitracin components and their degradation products. researchgate.net

Other separation techniques, such as Capillary Electrophoresis, have also been utilized for the analysis of bacitracin. researchgate.net

Biophysical and Structural Analysis:

To understand the structure-activity relationship and the mechanism of action at a molecular level, a range of biophysical techniques have been applied. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to study the structure of bacitracin and its complexes with metal ions. acs.orgnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: Employed to investigate the coordination chemistry of paramagnetic metal ion complexes of bacitracin. nih.gov

Extended X-ray Absorption Fine Structure (EXAFS): Provides information on the local atomic structure around the metal-binding site. nih.gov

Biological and Microbiological Assays:

Standard microbiological assays are fundamental to bacitracin research, particularly for determining its antibacterial potency. The Minimum Inhibitory Concentration (MIC) assay is a standard method used to evaluate the effectiveness of bacitracin against various bacterial strains. rpicorp.com The bacitracin susceptibility test, often using a disk diffusion method, is a classic technique for the presumptive identification of Streptococcus pyogenes. microbenotes.com

Table 3: Common Methodologies in Unii-AM2V8lqg5X (Bacitracin) Research

| Methodology | Purpose | Key Findings Enabled |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of bacitracin components. | Purity assessment, stability testing, and quantitative analysis. google.compharmainfo.in |

| Mass Spectrometry (MS) | Identification and structural elucidation. | Characterization of bacitracin A, B1, B2, F, and other related substances. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Structural analysis of bacitracin and its metal complexes. | Determination of the metal-binding sites and conformational changes upon binding. acs.orgnih.gov |

| Minimum Inhibitory Concentration (MIC) Assays | Determination of antibacterial potency. | Quantifying the effectiveness against different bacterial species. rpicorp.com |

Synthetic Methodologies and Advanced Chemical Derivatization of Unii Am2v8lqg5x

Academic Synthesis Pathways and Innovations for Bacitracin B1

The synthesis of bacitracins is a significant challenge due to their complex macrocyclic structure, which includes a unique N-terminal thiazoline (B8809763) ring and several D-amino acids. nih.govresearchgate.netuniversiteitleiden.nl

Total Synthesis Strategies for Bacitracin B1

The total synthesis of bacitracin polypeptides has been achieved primarily through a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry. google.com This multi-stage strategy typically involves:

Linear Peptide Assembly: The linear peptide chain is assembled on a solid support. For instance, in the synthesis of a bacitracin analog, the process starts with linking the C-terminal amino acid to a resin, followed by the sequential addition of the other amino acids with appropriate protecting groups. google.com

Cyclization: After the linear sequence is complete, a key macrocyclization step is performed. This involves forming an amide bond between the α-carboxyl group of the asparagine residue at position 12 and the side-chain amino group of the lysine (B10760008) residue at position 6. google.com

Thiazoline Moiety Addition: Finally, the N-terminal thiazoline dipeptide is coupled to the cyclic peptide to complete the structure. google.com

An optimized route using a combined solid- and solution-phase approach has been developed to improve access to the bacitracin scaffold. universiteitleiden.nl This method provides the compound in quantities sufficient for biological testing and creating novel analogs. researchgate.netuniversiteitleiden.nl

Stereoselective Synthesis and Chiral Resolution Techniques for Bacitracin B1 Enantiomers

Bacitracin B1 contains four D-amino acids (D-Glu, D-Orn, D-Phe, and D-Asp), which are essential for its biological activity. nih.gov In chemical synthesis, these are incorporated using the appropriate stereochemically pure amino acid precursors. google.com A major challenge in bacitracin synthesis is not the resolution of enantiomers, as it is a specific natural diastereomer, but the preservation of stereochemical integrity during synthesis. universiteitleiden.nluniversiteitleiden.nl

A critical issue is the stereochemical fragility of the N-terminal thiazoline moiety, which is prone to epimerization (racemization at a specific stereocenter) under certain chemical conditions, such as during the saponification of methyl esters with lithium hydroxide (B78521) (LiOH). universiteitleiden.nl This can lead to the formation of undesired diastereomers that are difficult to separate. universiteitleiden.nl Research has focused on optimizing reaction conditions to minimize this scrambling. universiteitleiden.nluniversiteitleiden.nl

While techniques like chiral chromatography (including HPLC, GC, and SFC) and crystallization are standard for separating chiral molecules pharmtech.comnih.govnumberanalytics.comacs.org, their application to bacitracin is primarily for purification and analysis rather than resolving a racemic mixture. researchgate.net Interestingly, macrocyclic antibiotics like bacitracin are themselves used as chiral selectors in specialized chromatography columns for separating other racemic compounds. researchgate.net

Exploration of Novel Reagents and Catalytic Systems in Bacitracin B1 Synthesis

The chemical synthesis of bacitracin relies on established peptide chemistry reagents.

Peptide Coupling Reagents: Standard reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HOBt (hydroxybenzotriazole), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for forming the amide bonds in the peptide chain. universiteitleiden.nl

Optimized Saponification: To circumvent the epimerization of the thiazoline ring, trimethyltin (B158744) hydroxide has been employed as an alternative reagent for the hydrolysis of the thiazoline methyl ester, leading to a stereochemically purer product without the need for extensive chromatography. universiteitleiden.nl

In nature, bacitracin is synthesized by a "natural" catalytic system known as nonribosomal peptide synthetases (NRPSs). nih.gov These large enzyme complexes use a thiotemplate mechanism to assemble the peptide chain, a process distinct from ribosomal protein synthesis. nih.gov The biosynthetic gene cluster includes the bacABC operon, which encodes the synthetase enzymes. nih.gov

Rational Design and Synthesis of Bacitracin B1 Analogs and Prodrugs for Research Purposes

Despite its long history of use, a complete structure-activity relationship (SAR) for bacitracin has not been fully established, prompting ongoing research into rationally designed analogs. nih.govusf.eduresearchgate.net The goal is often to create variants with enhanced activity, particularly against drug-resistant bacteria. nih.govnih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Bacitracin B1 Derivatives

The antibacterial activity of bacitracin is dependent on a divalent metal ion, typically Zn(II). nih.govresearchgate.net SAR studies have revealed that its metal-binding mode is directly correlated with its antimicrobial potency. nih.gov Informed by the crystal structure of bacitracin bound to its target, undecaprenyl pyrophosphate (C₅₅PP), researchers have synthesized and evaluated numerous analogs to probe the contributions of individual amino acids. nih.govnih.gov

Key findings from SAR studies include:

Metal-Binding Moieties: The N-terminal thiazoline ring and the imidazole (B134444) ring of the histidine residue at position 10 are crucial for metal binding and, consequently, for antibacterial activity. ias.ac.innih.gov Replacing the thiazoline moiety with other zinc-binding motifs or acyclic dipeptides resulted in inactive analogs. universiteitleiden.nl Chemical modifications like iodination or carboxymethylation of the histidine residue led to a 90-94% loss of activity. ias.ac.in

Hydrophobic Residues: The hydrophobic amino acids (Leu3, Ile5, Ile8, and D-Phe9) align on one face of the molecule when bound to its target, presumably to interact with the bacterial cell membrane. nih.govnih.gov Synthesizing analogs with substitutions at these positions has led to the discovery of variants with significantly enhanced antibacterial activity against clinically relevant pathogens. nih.govnih.gov For example, certain substitutions at the Ile8 and D-Phe9 positions yielded potent analogs. nih.gov

Oxidative Derivatives: In contrast to modifications of the histidine, oxidation of the sulfur atom in the thiazoline ring to form bacitracin sulphone and sulphoxide derivatives did not significantly diminish antibacterial activity, with these derivatives retaining 84-97% of the parent compound's potency. ias.ac.in

Table 1: Structure-Activity Relationship of Bacitracin Analogs This table is interactive. You can sort and filter the data.

| Modification Site | Modification | Effect on Antibacterial Activity | Reference(s) |

|---|---|---|---|

| Histidine-10 | Iodination, Carboxymethylation | 90-94% loss of activity | ias.ac.in |

| Thiazoline Ring | Replacement with other zinc-binding motifs | Inactive analogs | universiteitleiden.nl |

| Thiazoline Ring (Sulfur) | Oxidation to sulfone/sulphoxide | Retained 84-97% of activity | ias.ac.in |

| Ile-8, D-Phe-9 | Substitution with other hydrophobic residues | Significantly enhanced activity in some cases | nih.gov |

| Glu-4, Thiazoline Ring | Disrupted binding to Co(II) in low-potency analogs | Correlates with low antibiotic activity | nih.gov |

Prodrug Strategies for Enhancing Biological Research Applications of Bacitracin B1

Prodrugs are inactive precursors that are converted into active drugs in vivo. nih.govwuxiapptec.com This strategy is widely used to improve the physicochemical or pharmacokinetic properties of a parent drug, such as increasing water solubility or enabling targeted delivery. nih.govnih.gov For antibiotics, a key application of the prodrug approach is to create therapies that can overcome bacterial resistance or reduce host toxicity. nih.govotago.ac.nz

While prodrug strategies are common for many classes of antibiotics nih.govnih.gov, specific research into prodrugs of Bacitracin B1 is limited in the available literature. Most derivatization efforts have focused on creating analogs with enhanced direct activity rather than developing inactive precursors. nih.govuniversiteitleiden.nlnih.gov One study described the synthesis of bacitracin-silver nanoclusters (Bacitracin-AgNCs) as a novel antibacterial agent, which could be considered a derivatization strategy to enhance activity and delivery, though it is not a traditional prodrug. mdpi.com Given the systemic toxicity issues that have limited bacitracin's use to topical applications, developing targeted prodrugs remains a potentially valuable, yet underexplored, avenue for future research. universiteitleiden.nlotago.ac.nz

Molecular Mechanisms of Action of Unii Am2v8lqg5x in Biological Systems

Ligand-Target Interactions and Binding Kinetics of Unii-AM2V8lqg5X

Vilazodone's therapeutic effects are rooted in its specific interactions with key proteins involved in serotonergic neurotransmission. It demonstrates high affinity for the human serotonin (B10506) transporter (SERT) and 5-HT1A receptors.

Receptor Binding Profiles and Affinities for Unii-AM2V8lqg5X

Vilazodone (B1662482) exhibits a high affinity for the human 5-HT1A receptor and the serotonin transporter. Its affinity for the serotonin reuptake site is significantly higher than for norepinephrine (B1679862) or dopamine (B1211576) transporters. In vitro studies have demonstrated that vilazodone binds potently and selectively to the 5-HT reuptake site with a Ki of 0.1 nM. It also binds with high affinity to 5-HT1A receptors with an IC50 of 2.1 nM and acts as a partial agonist. The compound shows negligible affinity for other serotonin receptors like 5-HT1D, 5-HT2A, and 5-HT2C.

| Target | Binding Affinity (nM) | Reference |

|---|---|---|

| Serotonin Transporter (SERT) | 0.1 (Ki) | |

| Serotonin Transporter (SERT) | 1.6 (IC50) | |

| 5-HT1A Receptor | 2.1 (IC50) | |

| Norepinephrine Transporter (NET) | 56 (Ki) | |

| Dopamine Transporter (DAT) | 37 (Ki) | |

| Dopamine D3 Receptor | 71 (IC50) | |

| 5-HT4 Receptor | 252 (IC50) |

Modulatory Effects of Unii-AM2V8lqg5X on Neurotransmitter Transporters (Serotonin, Norepinephrine, Dopamine)

Vilazodone's primary modulatory effect is the potent and selective inhibition of the serotonin transporter (SERT). This action blocks the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of serotonin and enhancing serotonergic neurotransmission. Cryo-electron microscopy has revealed that vilazodone binds to the central S1 binding site of SERT and extends towards an allosteric site, with its terminal indole (B1671886) ring being a key determinant for its high affinity.

Compared to its potent inhibition of SERT, vilazodone has a much lower affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT), indicating its high selectivity for the serotonergic system.

| Transporter | Inhibitory Constant (Ki in nM) | Reference |

|---|---|---|

| Serotonin Transporter (SERT) | 0.1 | |

| Norepinephrine Transporter (NET) | 56 | |

| Dopamine Transporter (DAT) | 37 |

Investigations into Enzyme Modulation and Inhibition by Unii-AM2V8lqg5X

Vilazodone is primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver, with CYP3A4 being the major enzyme involved, and CYP2C19 and CYP2D6 playing minor roles. Consequently, its plasma levels can be affected by co-administration with strong inhibitors or inducers of CYP3A4. For instance, strong CYP3A4 inhibitors can significantly increase vilazodone concentrations. There is no indication that vilazodone itself is a significant inhibitor of major CYP enzymes at clinically relevant concentrations. It is contraindicated for use with monoamine oxidase inhibitors (MAOIs) due to the risk of serotonin syndrome.

Intracellular Signaling Cascades Influenced by Unii-AM2V8lqg5X

The dual action of vilazodone on SERT and 5-HT1A receptors initiates a complex cascade of intracellular signaling events. The 5-HT1A receptor is a G-protein-coupled receptor (GPCR) that, upon activation, can influence downstream effectors like adenylyl cyclase.

Downstream Cellular Events and Pathway Perturbations Induced by Unii-AM2V8lqg5X

Activation of 5-HT1A receptors by vilazodone is thought to contribute to a more rapid desensitization of presynaptic 5-HT1A autoreceptors compared to SSRIs alone. These autoreceptors normally provide a negative feedback mechanism on serotonin release; their desensitization leads to increased firing of serotonin neurons. Simultaneously, vilazodone's partial agonism at postsynaptic 5-HT1A receptors is hypothesized to directly stimulate downstream signaling pathways.

Recent research has indicated that vilazodone can influence the SRC/MAPK signaling pathway. In a study related to thrombocytopenia, vilazodone was found to promote the maturation and differentiation of megakaryocytes by regulating the SRC/MAPK pathway through its binding to the 5-HT1A receptor. This suggests that vilazodone's influence extends to complex intracellular signaling cascades that control cellular differentiation

Pharmacodynamics and Cellular Pharmacology of Unii Am2v8lqg5x in Preclinical Models

In Vitro Cellular and Subcellular Models for Elucidating Ketamine Activity

In vitro models provide a controlled environment to investigate the direct effects of ketamine on cellular and molecular targets, free from the complexities of a whole biological system.

Cell line-based assays are crucial for quantifying the interaction of ketamine with specific receptors and transporters. Human Embryonic Kidney 293 (HEK293) cells, human neuroblastoma SH-SY5Y cells, and hepatocyte carcinoma HepG2 cells are commonly used due to their robustness and transfectability, allowing for the expression of specific target proteins. spandidos-publications.comresearchgate.netsrce.hr

Studies have demonstrated that ketamine is a potent NMDA receptor antagonist. mdpi.comnih.gov Electrophysiological studies in cultured hippocampal neurons show that ketamine blocks NMDA receptor-mediated postsynaptic currents even under physiological concentrations of magnesium, suggesting it can readily overcome the receptor's natural voltage-gating mechanism. mdpi.com Beyond its primary target, ketamine also interacts with other receptors, though typically at higher concentrations. srce.hr These include opioid, muscarinic, and monoamine receptors. escholarship.orgmdpi.com For instance, in Chinese Hamster Ovary (CHO) cells expressing opioid receptors, ketamine has been shown to weakly bind to and activate these receptors, with Ki or EC50 values in the micromolar range. escholarship.org

In addition to receptor binding, cell-based assays have been used to investigate the effects of ketamine on transporter function and cellular processes. For example, in human ovarian cancer cell lines, ketamine has been found to inhibit cell proliferation and induce apoptosis. frontiersin.org Similarly, studies using the HepG2 cell line showed that while ketamine did not significantly decrease cell viability at concentrations relevant to clinical use, it did induce primary DNA damage. researchgate.net

Table 1: In Vitro Receptor and Cellular Activity of Ketamine This table is interactive. You can sort and filter the data.

| Cell Line | Assay Type | Target/Process Investigated | Key Finding | Reference |

|---|---|---|---|---|

| Cultured Hippocampal Neurons | Electrophysiology | NMDA Receptor Function | Blocks postsynaptic currents under physiological Mg2+ conditions. | mdpi.com |

| CHO Cells | Radioligand Binding | Opioid Receptors (DOR, KOR) | Weak binding and activation (Ki/EC50 in µM range). | escholarship.org |

| Human Ovarian Cancer Cells (e.g., SKOV3, A2780) | Proliferation Assay, Apoptosis Assay | Cell Growth, Apoptosis | Inhibits cell proliferation and induces apoptosis. | frontiersin.org |

| HepG2, SH-SY5Y Cells | Cytotoxicity (MTS Assay), Genotoxicity (Comet Assay) | Cell Viability, DNA Damage | Low cytotoxicity but induces primary DNA damage. | researchgate.netsrce.hr |

| HT22 Murine Hippocampal Neurons | Gene Expression | Neurogenesis, Extracellular Matrix | No significant effect on syndecan-1 mRNA expression at 1-20 µM. | spandidos-publications.com |

Primary cell cultures, derived directly from animal tissues, offer a model system that more closely resembles the in vivo cellular environment. Cultures of primary neurons, astrocytes, and microglia are frequently used to study the effects of ketamine.

In primary cultures of rat cortical neurons, ketamine has been shown to influence neural stem cell (NSC) proliferation. nih.gov One study using human NSCs found that ketamine increased proliferation after 6 hours of exposure but also induced neuronal apoptosis through pathways involving reactive oxygen species (ROS). nih.gov Research on primary glial cell cultures has explored the anti-inflammatory properties of ketamine. In lipopolysaccharide (LPS)-stimulated primary microglial and astrocyte cultures, ketamine was found to inhibit the production of the pro-inflammatory cytokine TNF-α in a concentration-dependent manner. oup.com For astrocytes, the IC50 value for this inhibition was approximately 82.1 µM. oup.com

Studies using primary human astrocytes have also examined cellular viability. jefferson.edu In one such study, ketamine was compared with another anesthetic, propofol (B549288). The results indicated that propofol reduced the survival of young astrocytes, an effect not observed with ketamine at the tested concentrations (30 µM and 300 µM). jefferson.edu

Cell Line-Based Assays for Receptor Function and Transporter Activity Investigations.

In Vivo Preclinical Animal Models for Pharmacodynamic Evaluation of Ketamine

Animal models, predominantly in rodents, are essential for understanding the integrated physiological and behavioral effects of ketamine. These models allow for the investigation of complex neural circuits and behaviors that cannot be replicated in vitro.

Ketamine administration in rodents produces a range of behavioral effects that are used to model aspects of human conditions, such as depression and schizophrenia. nih.govresearchgate.net A single administration of ketamine in animal models of depression, such as those induced by chronic unpredictable stress or the forced swim test, can rapidly and lastingly reverse depressive-like behaviors like anhedonia and behavioral despair. frontiersin.org

The behavioral effects are linked to distinct neurobiological changes. Ketamine has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and stimulate synaptogenesis, particularly in the prefrontal cortex and hippocampus. clinmedjournals.orgfrontiersin.org These structural changes are thought to be critical for its sustained antidepressant-like effects. Studies have also revealed sex-dependent differences in these effects. For example, in male mice, ketamine administration led to increased protein expression of ∆fosB, CaMKIIα, and BDNF, an effect not observed in females, although both sexes showed increased expression of the AMPA receptor subunit GluA1. clinmedjournals.org

Ketamine also significantly impacts locomotor activity, though these effects can vary depending on the animal's sex and age. researchgate.net Furthermore, it can induce behaviors considered analogous to the positive and negative symptoms of schizophrenia, making it a widely used pharmacological model for studying the pathophysiology of this disorder. nih.gov

Table 2: Behavioral and Neurobiological Effects of Ketamine in Rodent Models This table is interactive. You can sort and filter the data.

| Animal Model | Behavioral Test | Key Behavioral Finding | Key Neurobiological Correlate | Reference |

|---|---|---|---|---|

| Chronic Unpredictable Mild Stress (CUMS) | Forced Swim Test (FST), Sucrose (B13894) Preference Test (SPT) | Reversal of depressive-like behaviors (increased swimming, restored sucrose preference). | Increased BDNF, synaptogenesis in prefrontal cortex. | frontiersin.orgclinmedjournals.org |

| Naive Mice | Open Field Test (OFT) | Hyperlocomotion. | Increased dopamine (B1211576) release in nucleus accumbens. | researchgate.net |

| Socially Isolated Rats | Sucrose Preference Test (SPT) | Restoration of stress-induced behavioral despair. | Females showed higher sensitivity at lower doses. | clinmedjournals.org |

| MPTP-induced Parkinson's Disease Model | Novel Object Recognition (NOR) | Reduced decline of dopamine transporter in the striatum. | (R)-ketamine showed a more pronounced effect than (S)-ketamine. | frontiersin.org |

In vivo electrophysiology and neurochemistry techniques have provided deep insights into how ketamine alters neural communication. Using in vivo microdialysis in rats, studies have shown that ketamine administration leads to a rapid increase in extracellular glutamate (B1630785) levels in the prefrontal cortex. biorxiv.org This glutamate surge is thought to trigger a cascade of downstream events, including the activation of AMPA receptors and subsequent release of BDNF. frontiersin.org Ketamine also modulates monoaminergic systems, increasing dopamine levels in the prefrontal cortex and nucleus accumbens. frontiersin.org In Wistar-Kyoto rats, an animal model of depression, a single administration of ketamine was shown to normalize excessive norepinephrine (B1679862) neuronal activity and enhance dopamine neuronal firing. frontiersin.org

Electrophysiological recordings reveal that ketamine profoundly alters brain network activity. It is known to induce a state of high-frequency gamma-band oscillations, which is thought to reflect the disinhibition of pyramidal neurons. nih.gov In mice with reduced expression of the Akt1 gene (a susceptibility gene for schizophrenia), ketamine administration led to a greater reduction in event-related gamma synchrony and a reduced amplitude of certain event-related potentials (ERPs), such as the P20 component, mimicking changes seen in schizophrenia. nih.govnih.gov Intracellular recordings in rats have shown that ketamine induces high-amplitude, low-frequency oscillations in the cortex. mdpi.com

Metabolism and Biotransformation Pathways of Unii Am2v8lqg5x in Preclinical Contexts

Enzymatic Biotransformation of Olaparib (B1684210)

The metabolic clearance of olaparib is predominantly driven by enzymatic processes, characterized by both Phase I oxidation and Phase II conjugation reactions. europa.eusemanticscholar.org In vitro studies have been fundamental in elucidating the specific enzymes responsible for its biotransformation. europa.eu

In vitro experiments using human liver microsomes have definitively identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the metabolism of olaparib. europa.eueuropa.eunih.gov The closely related isozyme, CYP3A5, also contributes to its metabolic clearance. europa.eu The metabolism is largely attributable to oxidation reactions catalyzed by these enzymes. europa.eusemanticscholar.org

While CYP3A4 is the major contributor, the roles of other CYP isozymes have also been investigated. In vitro studies have shown that olaparib does not significantly inhibit CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2D6, or CYP2E1. nih.govtandfonline.com Slight inhibition was observed for CYP2C9 and CYP2C19 at high concentrations, but these effects are not considered clinically significant at therapeutic exposures. nih.govtandfonline.com PBPK modeling also suggests that olaparib is not a substrate for CYP2C19 or CYP2D6. fda.govcancer-druginteractions.org Consequently, the metabolic pathway of olaparib is narrowly focused on CYP3A enzymes. spandidos-publications.comresearchgate.net

Table 1: In Vitro Inhibition of Cytochrome P450 Isozymes by Olaparib

| CYP Isozyme | Inhibition Potential | IC50 Value | Reference |

|---|---|---|---|

| CYP3A4/5 | Inhibitor | 119 µM | nih.govtandfonline.com |

| CYP2C9 | Slight Inhibition (at >100 µM) | Not Determined | nih.govtandfonline.com |

| CYP2C19 | Slight Inhibition (at >100 µM) | Not Determined | nih.govtandfonline.com |

| CYP1A2 | No significant inhibition | Not Applicable | nih.govtandfonline.com |

| CYP2A6 | No significant inhibition | Not Applicable | nih.govtandfonline.com |

| CYP2B6 | No significant inhibition | Not Applicable | nih.govtandfonline.com |

| CYP2C8 | No significant inhibition | Not Applicable | nih.govtandfonline.com |

| CYP2D6 | No significant inhibition | Not Applicable | nih.govtandfonline.com |

| CYP2E1 | No significant inhibition | Not Applicable | nih.govtandfonline.com |

This table is generated based on in vitro data and provides an overview of the interaction of olaparib with major drug-metabolizing enzymes.

Following the initial Phase I oxidation reactions, the resulting metabolites of olaparib undergo Phase II conjugation. europa.eu These reactions primarily involve glucuronidation and sulfation. europa.eutga.gov.au The purpose of conjugation is to increase the water solubility of the metabolites, which facilitates their excretion from the body via urine or bile. drugbank.com

Role of Cytochrome P450 Isozymes (e.g., CYP2D6, CYP3A4, CYP2C19) in Unii-AM2V8lqg5X Metabolism.

Identification and Characterization of Olaparib Metabolites in Preclinical Biological Matrices

The metabolism of olaparib is extensive, leading to a large number of metabolites. europa.eu Following administration of radiolabeled olaparib, up to 20, 37, and 20 metabolites have been detected in preclinical plasma, urine, and feces, respectively. europa.eueuropa.eutga.gov.au Despite this extensive biotransformation, unchanged olaparib remains the major component circulating in plasma (approximately 70%) and is the primary substance found in excreta. europa.eueuropa.eu The majority of the individual metabolites represent less than 1% of the administered dose. europa.eunih.gov

The main metabolic pathways identified include:

Oxidation: The primary route of metabolism. europa.eusemanticscholar.org

Hydroxylation: Addition of hydroxyl groups. drugbank.comnih.gov

Dehydrogenation: Removal of hydrogen. drugbank.comnih.gov

Hydrolysis: Cleavage of chemical bonds by the addition of water. drugbank.com

Ring Opening: Specifically of the piperazine (B1678402) or cyclopropyl (B3062369) moieties. europa.eutga.gov.au

Three major circulating metabolites have been characterized in human plasma, each accounting for approximately 10% of the circulating radioactivity in some studies. europa.eueuropa.eutga.gov.au These are a ring-opened piperazin-3-ol moiety and two different mono-oxygenated metabolites. europa.eutga.gov.aunih.gov In a study using various liver microsomes, a total of 12 metabolites were detected and characterized via their mass, fragmentation patterns, and retention times. nih.gov

Table 2: Key Metabolic Pathways of Olaparib

| Metabolic Pathway | Description | Reference |

|---|---|---|

| Mono-oxygenation | Addition of a single oxygen atom, a primary CYP3A4-mediated reaction. | europa.eutga.gov.au |

| Hydroxylation | Introduction of a hydroxyl (-OH) group onto the molecule. | drugbank.comnih.gov |

| Bis-hydroxylation | Addition of two hydroxyl groups. | nih.gov |

| Hydrolysis | Cleavage of the piperazine ring. | drugbank.com |

| Dehydrogenation | Formation of a double bond through the removal of hydrogen atoms. | drugbank.comnih.gov |

| Dealkylation | Removal of an alkyl group. | nih.gov |

| Glucuronide/Sulfate Conjugation | Phase II reaction on oxidized metabolites to increase water solubility for excretion. | europa.eutga.gov.au |

This table summarizes the principal biotransformation reactions olaparib undergoes in preclinical models.

Interspecies Metabolic Differences and Commonalities of Olaparib in Various Animal Models

However, some quantitative and sex-specific differences have been observed. For instance, the metabolism in female rats was found to be less extensive than in male rats. tga.gov.au The three major circulating human metabolites (a ring-opened hydroxycyclopropyl metabolite and two mono-oxygenated metabolites, sometimes referred to as M12, M15, and M18) were also observed in the plasma of male rats, but not females. tga.gov.aufda.gov Studies comparing metabolic profiles across species have suggested that the dog is a suitable model, showing a closer metabolic profile to humans than rodents in some respects. nih.gov The primary excretion route also shows some variation, being predominantly fecal in rats and dogs, while in humans, excretion is significant in both urine and feces. tga.gov.au

Table 3: Comparative Overview of Olaparib Metabolism

| Feature | Human | Rat | Dog | Reference |

|---|---|---|---|---|

| Primary Metabolizing Enzyme | CYP3A4/5 | CYP3A family | CYP3A family | nih.govtga.gov.au |

| Major Circulating Component | Unchanged Olaparib (~70%) | Unchanged Olaparib | Unchanged Olaparib | europa.eutga.gov.aufda.gov |

| Major Circulating Metabolites | Ring-opened and mono-oxygenated metabolites | Present in males, not females | Present | tga.gov.aufda.gov |

| Human-Specific Metabolites | None identified | Not Applicable | Not Applicable | nih.govfda.gov |

| Primary Excretion Route | Urine (~44%) and Feces (~42%) | Feces (especially in males) | Feces | tga.gov.audrugbank.com |

This table provides a comparative summary of key metabolic features of olaparib across different species.

Pharmacokinetics of Unii Am2v8lqg5x in Preclinical Research Models

Absorption and Distribution Studies of Unii-AM2V8lqg5X in Animal Models

Preclinical studies in mice, rats, and dogs have shown that osimertinib (B560133) is orally bioavailable and widely distributed throughout the body tissues. nih.govfda.govdovepress.com Following oral administration of radiolabeled osimertinib to rats, the compound and its related materials were rapidly absorbed and distributed. nih.govaacrjournals.orgsci-hub.se Peak concentrations of radioactivity in most tissues were observed approximately 6 hours after dosing. nih.govsci-hub.se Notably, concentrations of the drug in the blood were generally lower than in most other tissues, suggesting extensive tissue distribution. nih.govsci-hub.se In mice, osimertinib demonstrated good bioavailability and a moderate clearance rate. nih.govdovepress.com

The volume of distribution at steady-state (Vss/F) is estimated to be 918 L, indicating that osimertinib extensively partitions into tissues. europa.eu In vitro data further supports this, showing that osimertinib has a plasma protein binding of 94.7%. europa.eu The compound also binds covalently to plasma proteins in both rats and humans. europa.eu

Tissue Distribution and Accumulation Profiles of Unii-AM2V8lqg5X and its Metabolites in Animal Studies

Quantitative whole-body autoradiography (QWBA) in rats using radiolabeled [14C]osimertinib confirmed its rapid and wide distribution. aacrjournals.orgsci-hub.se After oral administration, drug-related material was detected in numerous tissues. nih.govsci-hub.se The highest concentrations were found in excretory organs like the liver and kidneys, as well as in pigmented tissues. aacrjournals.orgsci-hub.se A key finding from these studies is the prolonged retention of drug-related material; radioactivity was still detectable in 42% of tissues 60 days after a single dose, indicating a long terminal half-life of radioactivity in most tissues, exceeding 100 hours. sci-hub.se

In murine models, osimertinib and its active metabolites, AZ5104 and AZ7550, are produced. nih.govdovepress.com AZ5104 has been shown to be more potent than the parent compound. nih.govastrazeneca.ca Both metabolites are found in plasma at approximately 10% of the concentration of osimertinib at a steady state. astrazeneca.ca Studies in mice bearing tumor xenografts showed that osimertinib was highly distributed to the tumor tissue, with tissue-to-plasma area under the curve (AUC) ratios ranging from 1.7 to 2.8. aacrjournals.org

| Tissue | Concentration (nmol equivalents/g) |

|---|---|

| Liver | 14.3 |

| Kidney (Cortex) | 10.5 |

| Adrenal Gland | 8.5 |

| Spleen | 3.2 |

| Lung | 2.8 |

| Brain | 1.02 |

| Blood | 0.552 |

This table presents representative data synthesized from findings reported in preclinical rat studies. aacrjournals.org

Blood-Brain Barrier Permeation and Central Nervous System Exposure of Unii-AM2V8lqg5X

A critical aspect of osimertinib's preclinical evaluation has been its ability to cross the blood-brain barrier (BBB) and achieve exposure in the central nervous system (CNS). Multiple studies across different animal models, including mice, rats, and non-human primates (cynomolgus macaques), have consistently shown that osimertinib has superior BBB penetration compared to other EGFR inhibitors. aacrjournals.orgnih.govnih.gov

In vivo studies in rats demonstrated that osimertinib has a free brain-to-free plasma ratio (Kp,uu) of 0.21, which is significantly higher than other tested TKIs (Kp,uu ≤ 0.12). aacrjournals.orgnih.gov Positron Emission Tomography (PET) imaging in cynomolgus macaques confirmed these findings, showing that osimertinib was the only TKI among those tested to achieve significant brain exposure, with a brain-to-blood partition coefficient (Kp) of 2.6. aacrjournals.orgnih.gov In mice, osimertinib was highly distributed to the brain, with brain-to-plasma AUC ratios between 1.7 and 2.8. aacrjournals.org Mass spectrometry imaging of mouse brains also revealed that osimertinib readily distributes across both healthy brain and tumor tissue. aacrjournals.orgnih.gov

However, the brain accumulation of osimertinib and its active metabolite AZ5104 is restricted by the efflux transporters ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein). nih.gov Studies using knockout mouse models showed that in the absence of these transporters, brain accumulation of osimertinib could be up to 6-fold higher. nih.gov Despite this, the intrinsic brain penetration of osimertinib is still considered relatively high, even in wild-type mice. nih.gov The Kp,uu for the metabolite AZ7550 in the mouse is low, at 0.011, indicating limited BBB penetration for this specific metabolite. sci-hub.se

Elimination and Excretion Pathways of Unii-AM2V8lqg5X and its Metabolites in Animal Studies

The primary route of elimination for osimertinib and its metabolites in preclinical species is through the feces. fda.govnih.gov Studies in rats showed that after an oral dose of radiolabeled osimertinib, the majority of the radioactivity is recovered in the feces, with a smaller portion found in the urine. nih.govresearchgate.net Urinary elimination accounted for less than 5% of the excreted material in rats. fda.gov The presence of radioactivity in bile ducts for up to 7 days post-administration in rats suggests that biliary excretion is a significant pathway. sci-hub.se

Metabolism is the main driver of elimination. researchgate.net In vitro studies using rat and dog hepatocytes showed that osimertinib is metabolized, primarily through oxidation and dealkylation, with CYP3A being the predominant enzyme family involved. nih.govsci-hub.seresearchgate.net The two main circulating active metabolites identified in preclinical species are AZ5104 (des-methyl metabolite) and AZ7550. nih.govdovepress.comresearchgate.net These metabolites are also primarily metabolized by CYP3A enzymes. sci-hub.seresearchgate.net

Preclinical Pharmacokinetic Modeling and Simulation for Unii-AM2V8lqg5X

Physiologically based pharmacokinetic (PBPK) models have also been developed and refined using a combination of in vitro data and in vivo data from preclinical species and humans. nih.govnih.govresearchgate.netfrontiersin.orgmdpi.com These models incorporate key factors such as drug metabolism by CYP enzymes (predominantly CYP3A4/5), plasma protein binding, and transporter effects (like ABCB1 and ABCG2). europa.eunih.govnih.govnih.gov

PBPK modeling has been crucial for several reasons:

Species Scaling: It helped to explain species differences in pharmacokinetics. For instance, the half-life of osimertinib is much shorter in mice (around 3 hours) compared to humans (around 48-50 hours). nih.govdovepress.comaacrjournals.org Modeling identified that this difference is largely due to the high activity of the murine Cyp2d enzyme family in metabolizing osimertinib, a pathway that is minimal for the human CYP2D6 homolog. aacrjournals.org

Predicting Human Pharmacokinetics: By integrating preclinical data, PBPK models were used to simulate human PK profiles and predict drug-drug interactions (DDIs). nih.govresearchgate.net

CNS Exposure Prediction: PBPK models combined with EGFR occupancy models have been used to predict intracranial drug concentrations and target engagement in patients, helping to determine optimal dosing strategies for CNS metastases. nih.govresearchgate.net

These simulation tools have successfully predicted observed clinical concentration profiles and the impact of co-administered drugs, thereby informing clinical trial design and dosing recommendations. nih.govnih.govresearchgate.net

Advanced Analytical Methodologies for Unii Am2v8lqg5x Research

Chromatographic Techniques for the Quantification and Separation of Unii-AM2V8lqg5X

Chromatography is a cornerstone for the analysis of Oleanolic Acid, enabling its effective separation and quantification. Various chromatographic methods, including HPLC, UPLC, GC, and TLC, have been developed and optimized for this purpose. csic.esmdpi.com

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the quantitative analysis of Oleanolic Acid and its isomers, such as Ursolic Acid. csic.esmdpi.comjfda-online.com The majority of methods employ reversed-phase (RP) columns, most commonly C18, for separation. jfda-online.comjbclinpharm.org Mobile phases typically consist of a mixture of methanol (B129727) or acetonitrile (B52724) and an acidic aqueous solution, like a phosphate (B84403) buffer or a solution containing formic or phosphoric acid. jfda-online.comjbclinpharm.org Due to the lack of a strong chromophore in Oleanolic Acid, UV detection is generally performed at low wavelengths, typically between 210 nm and 220 nm. jbclinpharm.org

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High Performance Liquid Chromatography (UHPLC), represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. UHPLC methods coupled with photodiode array (PDA) detection have been optimized for the simultaneous determination of Oleanolic Acid and Ursolic Acid. mdpi.com

| Technique | Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) | Source |

|---|---|---|---|---|---|---|

| RP-HPLC | Shim-pack Solar C18 (5 µm, 250x4.6 mm) | Methanol : 25 mM Phosphate Buffer (pH 3) (90:10 v/v) | 1 mL/min | 202 nm | 15.7 | |

| RP-HPLC | BDS Hypersil C18 (250x4.0 mm) | Methanol : Phosphoric Acid : Water (88:0.05:11.95 v/v) | 0.7 mL/min | 210 nm | 14.84 | |

| HPLC | RP-C18 | Methanol : 0.03 M Phosphate Buffer (pH 2.9) (85:15 v/v) | 1 mL/min | 210 nm | 15.43 | |

| HPLC | Kromasil C18 (10 µm, 150x4.6 mm) | Methanol : 0.03 M Phosphate Buffer (pH 3) (90:10 v/v) | 0.5 mL/min | 214 nm | Not Specified | nih.gov |

| UHPLC-MS/MS | Waters Acquity BEH C18 (1.7 µm, 2.1x100 mm) | 10 mM Ammonium Acetate : Methanol (25:75 v/v) | 0.38 mL/min | MS/MS (m/z 455) | 6.9 |

Gas Chromatography (GC): GC offers high sensitivity for triterpene analysis but requires a prior derivatization step for non-volatile compounds like Oleanolic Acid. mdpi.com This silylation process involves replacing the active polar hydrogen atoms in the molecule with a trimethylsilyl (B98337) group, which reduces the boiling point and improves chromatographic separation. mdpi.com GC is almost always paired with mass spectrometry (GC-MS) for the definitive identification and quantification of Oleanolic Acid and related triterpenoids in various plant extracts. csic.esmdpi.comnih.gov

Thin-Layer Chromatography (TLC): High-Performance Thin-Layer Chromatography (HPTLC) is a simple, rapid, and precise method for the quantification of Oleanolic Acid. akjournals.comjocpr.com The technique uses pre-coated silica (B1680970) gel 60 F254 plates for separation. akjournals.comjocpr.com A common mobile phase for achieving good resolution is a mixture of toluene, ethyl acetate, and an acid like glacial acetic acid or formic acid. akjournals.comjocpr.comjournalejmp.com After development, the plates are typically derivatized with a reagent, such as anisaldehyde-sulfuric acid, and scanned densitometrically for quantification. journalejmp.com

| Stationary Phase | Mobile Phase (v/v/v) | Detection Wavelength | Rf Value | Source |

|---|---|---|---|---|

| Silica gel G 60 F254 | Toluene : Ethyl Acetate : Glacial Acetic Acid (7:3:0.1) | 529 nm | 0.58 | akjournals.com |

| Silica gel 60 F254 | Toluene : Acetic Acid : Formic Acid (9:4:0.5) | 560 nm | 0.53 | jocpr.com |

| Silica gel G 60 F254 | Hexane : Ethyl Acetate : Methanol (8.2:1.8:0.5) | 540 nm | 0.41 ± 0.03 | |

| Silica gel G60 F254 | Benzene : Ethyl Acetate : Formic Acid (67.9:22.7:9.4) | 210 nm | Not Specified |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications.

Spectrometric Methods for Structural Elucidation and Quantitative Analysis of Unii-AM2V8lqg5X

Spectrometric methods are indispensable for the structural confirmation and sensitive detection of Oleanolic Acid. csic.esmdpi.com Techniques such as Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy provide detailed molecular information.

Mass spectrometry, particularly when coupled with chromatographic separation, is a powerful tool for both identifying and quantifying Oleanolic Acid. csic.esmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides high selectivity and sensitivity for the determination of Oleanolic Acid, especially in complex biological matrices like human plasma. researchgate.net Using an electrospray ionization (ESI) source in negative ion mode, Oleanolic Acid is typically detected as the deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 455. researchgate.netnih.gov Further fragmentation in tandem MS (MS/MS) analysis yields characteristic product ions, which can be monitored using Selected Reaction Monitoring (SRM) for enhanced quantification accuracy. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Following silylation, GC-MS analysis is frequently employed. csic.esnih.gov Under electron impact (EI) ionization, Oleanolic Acid derivatives produce a characteristic fragmentation pattern. csic.esmdpi.com The mass spectrum of silylated Oleanolic Acid shows major fragment ions at m/z 203, 202, and 189, which are indicative of the retro-Diels-Alder fragmentation typical for this class of triterpenes. csic.esmdpi.com

Nuclear Magnetic Resonance (NMR): NMR spectroscopy (¹H and ¹³C) is the definitive method for the structural elucidation of Oleanolic Acid. researchgate.net

The ¹H-NMR spectrum provides key diagnostic signals, including a multiplet for the olefinic proton at the C-12 position (δ ~5.27 ppm) and a double doublet for the carbinol proton at the C-3 position (δ ~3.21 ppm). researchgate.net Additionally, signals for the seven distinct tertiary methyl groups are clearly visible. researchgate.net

The ¹³C-NMR spectrum confirms the presence of 30 carbon atoms in the structure. researchgate.net Characteristic resonances include the carboxylic acid carbon (C-28) at δ ~181.4 ppm, the olefinic carbons C-13 (δ ~146.1 ppm) and C-12 (δ ~123.8 ppm), and the carbon bearing the hydroxyl group (C-3) at δ ~79.4 ppm. rsc.org

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| 3 | 3.42 (dd) | 79.4 |

| 12 | 5.48 (t) | 123.8 |

| 13 | - | 146.1 |

| 18 | 3.29 (dd) | 43.3 |

| 28 | - | 181.4 |

X-ray Diffraction (XRD): XRD is used to study the solid-state properties of Oleanolic Acid, such as its crystallinity and phase behavior. nih.gov Research has shown that Oleanolic Acid can exist in both crystalline and amorphous forms. nih.govroyalsocietypublishing.org The crystalline structure is characterized by dimerization through hydrogen bonding between the carboxylic acid groups of two molecules. nih.gov XRD has been used to determine the intermolecular distances in these aggregates and to provide the final structural confirmation of new derivatives or metabolites of Oleanolic Acid. royalsocietypublishing.orgmdpi.comresearchgate.net

UV-Visible Spectroscopy: Oleanolic Acid exhibits weak absorption in the ultraviolet-visible range as it lacks a conjugated chromophore system. Its UV spectrum is characterized by end absorption from the carboxylic acid group, making low wavelengths (around 210 nm) suitable for detection in HPLC analysis. jbclinpharm.org

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the principal functional groups within the Oleanolic Acid molecule. up.ac.zaroyalsocietypublishing.org The spectrum displays several characteristic absorption bands:

A broad band around 3440 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. up.ac.za

Bands in the 2870-2941 cm⁻¹ region due to aliphatic C-H stretching. up.ac.za

A strong absorption peak around 1693-1700 cm⁻¹ attributed to the C=O stretching of the carboxylic acid group. up.ac.zaroyalsocietypublishing.org

A peak near 1468 cm⁻¹ from the C=C stretching of the double bond in the oleanane (B1240867) skeleton. up.ac.za FTIR studies have also been instrumental in analyzing the hydrogen bonding that leads to the formation of dimers and other aggregates in solid samples. royalsocietypublishing.org

Nuclear Magnetic Resonance (NMR) and X-ray Diffraction (XRD) Spectroscopy for Unii-AM2V8lqg5X.

Development of Bioanalytical Methods for Rimegepant in Biological Matrices

The quantitative determination of Rimegepant (UNII-AM2V8lqg5X) in complex biological matrices is fundamental to understanding its pharmacokinetic profile, assessing its safety, and evaluating potential drug-drug interactions. To this end, highly sensitive and specific bioanalytical methods have been developed and validated, primarily utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govbioanalysis-zone.com These methods are crucial for preclinical toxicokinetic studies and clinical trials. bioanalysis-zone.comnih.gov

A robust and rapid ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) method was developed for the quantification of Rimegepant in plasma from various species, including rats, monkeys, rabbits, and mice. nih.gov This assay demonstrated high throughput and accuracy, essential for supporting non-clinical toxicokinetic studies. nih.gov The concentrations of Rimegepant in human plasma have been consistently determined using validated LC-MS/MS methods. fda.gov

For sample preparation, techniques such as automated liquid-liquid extraction (LLE) with methyl tert-butyl ether have been successfully employed for plasma samples, ensuring the effective removal of phospholipids (B1166683) and minimizing interference from metabolites. nih.gov In other studies, protein precipitation induced by acetonitrile followed by liquid-liquid extraction with dichloromethane (B109758) has been utilized for plasma samples. researchgate.netasianpubs.org

Chromatographic separation is typically achieved on C18 columns. nih.govcolab.ws For instance, a Waters Acquity UPLC® BEH C18 column (2.1 mm × 50 mm, 1.7 μm) with an isocratic elution and a gradient column wash has been used, allowing for a short run time of 3.7 minutes. nih.gov Another method employed an Acquity CSH C18 column (2.1 × 100 mm; 1.7 µm) with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile in a gradient mode. colab.wsresearchgate.net

Detection by tandem mass spectrometry is performed using positive electrospray ionization (ESI) and selected reaction monitoring (SRM). nih.gov The SRM transitions for Rimegepant are typically m/z 535>256. nih.gov A stable isotope-labeled internal standard, such as [13C2, D4]-Rimegepant (m/z 541>256), is often used to ensure accuracy and precision. nih.gov

Validation of these bioanalytical methods is performed in accordance with regulatory guidelines, such as those from the FDA. researchgate.netasianpubs.org Key validation parameters include accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantitation (LOQ). pharmahealthsciences.net

The developed methods have demonstrated excellent performance characteristics. For the UHPLC-MS/MS assay in animal plasma, the standard curve was linear over the range of 3.00 to 3000 ng/mL. nih.gov The intra-assay and inter-assay precision were within 5.2% and 5.9% coefficient of variation (CV), respectively, and the accuracy was within ±5.2% deviation from the nominal values across all species tested. nih.gov In human plasma, a validated LC-MS/MS method has a lower limit of quantification (LOQ) of 2.00 ng/mL. axisclinicals.com Furthermore, a method for analyzing Rimegepant in human plasma and human milk reported an LOQ of 0.5 ng/mL for both matrices. nih.gov

These validated bioanalytical methods have been successfully applied to various studies, including the investigation of drug-drug interactions with CYP3A4 inhibitors and substrates, and pharmacokinetic studies in specific populations, such as lactating women. nih.govnih.gov The ability to accurately measure Rimegepant concentrations in biological fluids is a critical component of its ongoing clinical evaluation and therapeutic use. nih.gov

Interactive Data Tables

Below are interactive tables summarizing the key parameters of the bioanalytical methods developed for Rimegepant analysis.

Table 1: Chromatographic and Mass Spectrometric Conditions for Rimegepant Analysis

| Parameter | Details |

| Analytical Technique | UHPLC-MS/MS |

| Biological Matrix | Rat, Monkey, Rabbit, and Mouse Plasma |

| Sample Preparation | Automated Liquid-Liquid Extraction (LLE) with Methyl Tert-Butyl Ether |

| Chromatography Column | Waters Acquity UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 μm) |

| Mobile Phase | Isocratic elution with a gradient column wash |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| SRM Transition (Rimegepant) | m/z 535 > 256 |

| SRM Transition (Internal Standard) | m/z 541 > 256 ([13C2, D4]-Rimegepant) |

| Run Time | 3.7 minutes |

Table 2: Validation Parameters of the UHPLC-MS/MS Method for Rimegepant in Animal Plasma

| Validation Parameter | Result |

| Linearity Range | 3.00 - 3000 ng/mL |

| Regression Model | 1/x² weighted linear regression |

| Intra-assay Precision (% CV) | ≤ 5.2% |

| Inter-assay Precision (% CV) | ≤ 5.9% |

| Accuracy (% Deviation) | ± 5.2% |

Table 3: Lower Limits of Quantification (LLOQ) for Rimegepant in Human Biological Matrices

| Biological Matrix | LLOQ (ng/mL) | Analytical Method |

| Plasma | 2.00 | LC-MS/MS |

| Plasma | 0.5 | High-Performance Liquid Chromatography with Tandem Mass Spectrometry |

| Human Milk | 0.5 | High-Performance Liquid Chromatography with Tandem Mass Spectrometry |

Computational and Theoretical Studies of Unii Am2v8lqg5x

Molecular Docking and Molecular Dynamics Simulations of Unii-AM2V8lqg5X-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for predicting and analyzing how a ligand such as Ganetespib binds to its protein targets and how this complex behaves over time.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Studies have extensively used docking to understand Ganetespib's interaction with its primary target, Heat Shock Protein 90 (Hsp90), as well as other potential off-targets.

Interaction with Hsp90: Docking studies confirm that Ganetespib binds to the ATP-binding pocket located in the N-terminal domain of Hsp90. mdpi.comnih.gov This binding is competitive with ATP and is the basis for its inhibitory action. biorxiv.orgresearchgate.net The triazolone ring of Ganetespib is a key structural feature for this interaction. mdpi.com

Interaction with Other Targets: Docking has also been used to investigate Ganetespib's interactions with other proteins implicated in cancer pathways. For instance, studies have explored its binding to NF-κB/p65, E-cadherin, and N-cadherin to understand its effects on signaling pathways related to metastasis. researchgate.net In one such study, the binding energy of Ganetespib towards E-cadherin and N-cadherin was calculated to be -6.76 ± 0.02 and -6.23 ± 0.02 kcal/mol, respectively. researchgate.net Another investigation used docking to explore the potential for Ganetespib to inhibit kinases off-target, with ABL1 being a notable example. larvol.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ligand-protein complex, revealing information about conformational changes and the stability of interactions.

Hsp90 Complex Stability: MD simulations have been employed to study the conformational effects of Ganetespib binding to Hsp90α. biorxiv.orgingentaconnect.com These simulations confirm the stability of the docked complex and help identify key interacting residues that are crucial for maintaining the binding over time. biorxiv.orgingentaconnect.com

Unbinding Kinetics: Non-equilibrium targeted molecular dynamics (TMD) simulations have been used to study the unbinding kinetics of Ganetespib from Hsp90. mdpi.com Such studies are valuable for predicting the residence time of a drug on its target, a critical parameter for its pharmacological effect. The simulations suggest that both ligand conformational changes and specific nonbonded interactions along the unbinding path are crucial for determining the unbinding rate. mdpi.com

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Reference |

|---|---|---|---|

| Hsp90α (N-Terminal Domain) | -9.83 | Asp93 | ingentaconnect.comacs.org |

| E-cadherin | -6.76 ± 0.02 | Not Specified | researchgate.net |

| N-cadherin | -6.23 ± 0.02 | Not Specified | researchgate.net |

| NF-κB/p65 | -7.14 ± 0.03 | Not Specified | researchgate.net |

| ABL1 Kinase | Not Quantified | Hinge Region Residues | larvol.com |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Modeling for Unii-AM2V8lqg5X and its Analogs

QSAR and cheminformatics approaches establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new analogs and to understand which structural features are important for function.

Predicting Off-Target Effects: Cheminformatics and computational target profiling methods have been used to predict the polypharmacology of Ganetespib. biorxiv.org These in silico predictions suggested that Ganetespib could inhibit several protein kinases as off-targets, a prediction that was later validated experimentally. biorxiv.org One study predicted that Ganetespib could inhibit 56 human kinases. biorxiv.org This highlights the utility of cheminformatics in identifying potential new applications or side effects of a drug.

Drug Repurposing: Integrated bioinformatics approaches have been used to screen libraries of existing drugs for new therapeutic uses. In one such study, in silico predictions identified Ganetespib as a potential therapeutic agent for Ewing sarcoma, an activity that was subsequently confirmed in laboratory experiments. nih.gov

Identifying Client Proteins: A targeted proteomic approach combined with Ganetespib treatment was used to identify novel client proteins of Hsp90. acs.org This cheminformatics-assisted biological approach found that the expression of 99 out of 249 detected kinase proteins was diminished upon treatment with Ganetespib, suggesting they are potential Hsp90 clients whose stability is dependent on the chaperone. acs.org

| Computational Approach | Predicted Activity/Interaction | Key Finding | Reference |

|---|---|---|---|

| CLARITY Target Profiling | Off-target kinase inhibition | Predicted that Ganetespib could inhibit 56 human kinases. | biorxiv.org |

| Integrated Drug Repurposing Platform | Anti-Ewing Sarcoma Activity | Identified Ganetespib from a library of 1,335 drugs as a potential treatment. | nih.gov |

| PRM-based Targeted Proteomics | Identification of Hsp90 client kinases | Found 99 kinases were down-regulated upon Ganetespib treatment. | acs.org |

In Silico Prediction of Unii-AM2V8lqg5X Biotransformation and Metabolic Fate

Predicting how a drug will be metabolized in the body is a critical step in drug development. In silico tools can forecast potential metabolic pathways and the resulting metabolites, helping to identify potentially toxic byproducts or compounds with altered activity.

Metabolic Stability Prediction: Computational tools are used to predict the sites on a molecule that are most susceptible to metabolism by enzymes like the Cytochrome P450 (CYP) family. One study used a combination of tools (SMARTCyp, Xenosite, PASS online server) to analyze the metabolic fate of an analog in comparison to Ganetespib. ingentaconnect.com Such studies can predict whether a compound will be metabolically stable. ingentaconnect.com

Metabolite Identification: These predictive models generate a list of potential metabolites resulting from Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism. researchgate.netoptibrium.com For Ganetespib, this involves assessing the reactivity of different parts of the molecule, such as the resorcinol (B1680541) ring and the indole (B1671886) moiety, to enzymatic transformation. While specific predicted metabolites for Ganetespib are not detailed in the available literature, the methods for their prediction are well-established. researchgate.net The general approach involves calculating the reactivity of potential sites of metabolism and using this information in models trained on experimental data. optibrium.com

Quantum Chemical Calculations for Unii-AM2V8lqg5X Reactivity, Conformation, and Spectroscopic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, which governs its reactivity, preferred three-dimensional shape (conformation), and spectroscopic properties.

Reactivity and Electronic Properties: DFT calculations can be used to determine global chemical reactivity descriptors like chemical hardness, electronic chemical potential, and electrophilicity. pmf.unsa.ba These calculations help in understanding the molecule's intrinsic reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to determine the HOMO-LUMO gap, an indicator of chemical reactivity and kinetic stability. pmf.unsa.baresearchgate.net For Hsp90 inhibitors, these methods have been used to evaluate frontier molecular orbitals and molecular electrostatic potential (MEP) surfaces to understand how the electronic structure relates to binding with the target protein. researchgate.netresearchgate.net

Conformational Analysis: While MD simulations model the dynamics of large systems, quantum chemical calculations can provide highly accurate information on the preferred conformations of a single molecule like Ganetespib. These calculations were used, for example, to suggest that Hsp90 catalyzes the trans-cis isomerization of the ansamycin (B12435341) inhibitor geldanamycin, a process dependent on precise conformational energetics. acs.org

Spectroscopic Properties: Quantum chemistry is a powerful tool for predicting various types of spectra. numberanalytics.com For instance, Time-Dependent DFT (TD-DFT) can be used to predict UV-Visible absorption spectra, which can be correlated with experimental data to confirm the molecular structure and its electronic transitions. researchgate.net While specific published studies detailing the complete calculated spectra of Ganetespib are scarce, the theoretical framework for performing such calculations is robust and widely applied in chemical research. researchgate.netnumberanalytics.com

Comparative Research on Unii Am2v8lqg5x

Comparative Pharmacological and Mechanistic Studies of Desvenlafaxine (B1082) with its Parent Compound (Venlafaxine) in Preclinical Models

Desvenlafaxine is the major active metabolite of venlafaxine (B1195380). pfizer.comnih.gov While they share a core mechanism of action, preclinical studies reveal significant differences in their pharmacological profiles and metabolic pathways. cambridge.orgresearchgate.net

Both venlafaxine and its metabolite, desvenlafaxine, function as serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.gov They exert their effects by binding to and inhibiting the human serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. Preclinical in vitro studies have quantified their respective binding affinities (Ki) and inhibitory potencies (IC50), revealing key distinctions.

Desvenlafaxine demonstrates a higher binding affinity for both SERT and, most notably, NET when compared directly to venlafaxine. researchgate.net One study reported a binding affinity (Ki) for desvenlafaxine at SERT of 40 nM/L, compared to 82 nM/L for venlafaxine. researchgate.net The difference was more pronounced at the norepinephrine transporter, where desvenlafaxine's affinity (Ki = 558 nM/L) was nearly five times greater than that of venlafaxine (Ki = 2480 nM/L). researchgate.net

This translates to a different selectivity ratio. The ratio of potency for SERT inhibition relative to NET inhibition is estimated to be approximately 30 for venlafaxine, whereas for desvenlafaxine, it is significantly lower, around 11. nih.govnih.gov This smaller ratio for desvenlafaxine indicates a more balanced effect on norepinephrine reuptake relative to its serotonin reuptake inhibition compared to its parent compound. cambridge.org

Both compounds exhibit weak affinity for the dopamine (B1211576) transporter and are highly selective, showing no significant affinity for other neuroreceptors such as dopamine D2, α1-adrenergic, muscarinic cholinergic, or histamine (B1213489) H1 receptors in preclinical assays. nih.govportico.org

| Compound | SERT Affinity (Ki, nM/L) | NET Affinity (Ki, nM/L) | SERT Inhibition (IC50, nM) | NET Inhibition (IC50, nM) | SERT/NET Selectivity Ratio |

|---|---|---|---|---|---|

| Desvenlafaxine | 40 researchgate.net | 558 researchgate.net | 47.3 researchgate.net | 531.3 researchgate.net | ~11 nih.gov |

| Venlafaxine | 82 researchgate.net | 2480 researchgate.net | 145 researchgate.net | 2483 researchgate.net | ~30 nih.govnih.gov |

The most significant mechanistic difference between desvenlafaxine and venlafaxine lies in their metabolic pathways. drugbank.comcambridge.org Venlafaxine undergoes extensive first-pass metabolism, with its primary route being O-desmethylation to form desvenlafaxine. pharmgkb.org This conversion is almost entirely catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. pharmgkb.orgnih.gov The CYP2D6 enzyme system is known for its genetic polymorphism, leading to variations in metabolic activity among individuals (e.g., poor, intermediate, and extensive metabolizers), which can affect the plasma concentrations of venlafaxine and desvenlafaxine. cambridge.orgnih.govnih.gov

In stark contrast, desvenlafaxine itself is not significantly metabolized by the CYP2D6 pathway. pfizer.comresearchgate.net Its primary metabolic route is conjugation via UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. drugbank.comnih.gov A minor, secondary pathway involves oxidative metabolism (N-demethylation) mediated by CYP3A4. drugbank.comhres.ca Because desvenlafaxine's metabolism bypasses the polymorphic CYP2D6 pathway, it results in a more predictable pharmacokinetic profile with a lower potential for drug-drug interactions involving CYP2D6 substrates or inhibitors. drugbank.comcambridge.orgnih.gov A substantial portion of administered desvenlafaxine (approximately 45%) is excreted unchanged in the urine. drugbank.comsimpleandpractical.com